

Meta-Analysis of Proton Pump Inhibitors and Hypomagnesemia Risk: A Comparative Guide

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Compound of Interest

Compound Name: *Magnesium omeprazole*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of key meta-analyses investigating the association between the use of proton pump inhibitors (PPIs) and the risk of developing hypomagnesemia. The data presented is intended to offer a consolidated overview for researchers, scientists, and professionals involved in drug development and post-marketing surveillance.

Quantitative Data Summary

The following table summarizes the quantitative findings from three prominent meta-analyses on the risk of hypomagnesemia associated with PPI use.

Meta-Analysis	Number of Studies	Total Patients	Pooled Effect Size (95% CI)	Key Findings
Park et al. (2014) [1][2][3]	9	115,455	Odds Ratio (OR): 1.775 (1.077–2.924)	PPI use was associated with an increased risk of hypomagnesemia. Significant heterogeneity was observed among the included studies. [1]
Cheungpasitporn et al. (2015)[4]	9 (3 cohort, 5 cross-sectional, 1 case-control)	109,798	Risk Ratio (RR): 1.43 (1.08–1.88)	A statistically significant increased risk of hypomagnesemia was demonstrated in PPI users. The risk remained significant in a sensitivity analysis of high-quality studies (RR 1.63, 95% CI 1.14–2.23).[4] [5]
Unnamed Meta-Analysis (as of 2025)[6]	9	>100,000	Odds Ratio (OR): 1.43 (1.08–1.88)	Revealed a 43% higher risk of hypomagnesemia with PPI use. The risk was noted to be duration-dependent, with

a 2-fold higher risk for use longer than one year.[6]

Liao et al. (2019)
[7]

15

129,347

Risk Ratio (RR):
1.44 (1.13-1.76)

The meta-analysis of 14 of these studies indicated an increased risk of hypomagnesemia with PPI use.

Upala et al.
(2019)[8][9]

16

131,507

Adjusted Odds
Ratio (aOR):
1.71 (1.33-2.19)

PPI use was significantly associated with hypomagnesemia. A dose-response relationship was observed, with high-dose PPI use associated with a higher risk.[8][9]

Experimental Protocols

The methodologies employed in the primary studies included in these meta-analyses were predominantly observational in nature.

Study Designs: The meta-analyses primarily included data from:

- Cohort studies
- Case-control studies
- Cross-sectional studies[4]

Data Sources and Search Strategy: The systematic reviews conducted comprehensive literature searches across multiple databases, including:

- MEDLINE[1][8]
- EMBASE[1]
- Cochrane Library[1]
- Scopus[8]

Inclusion Criteria: Studies were generally included if they:

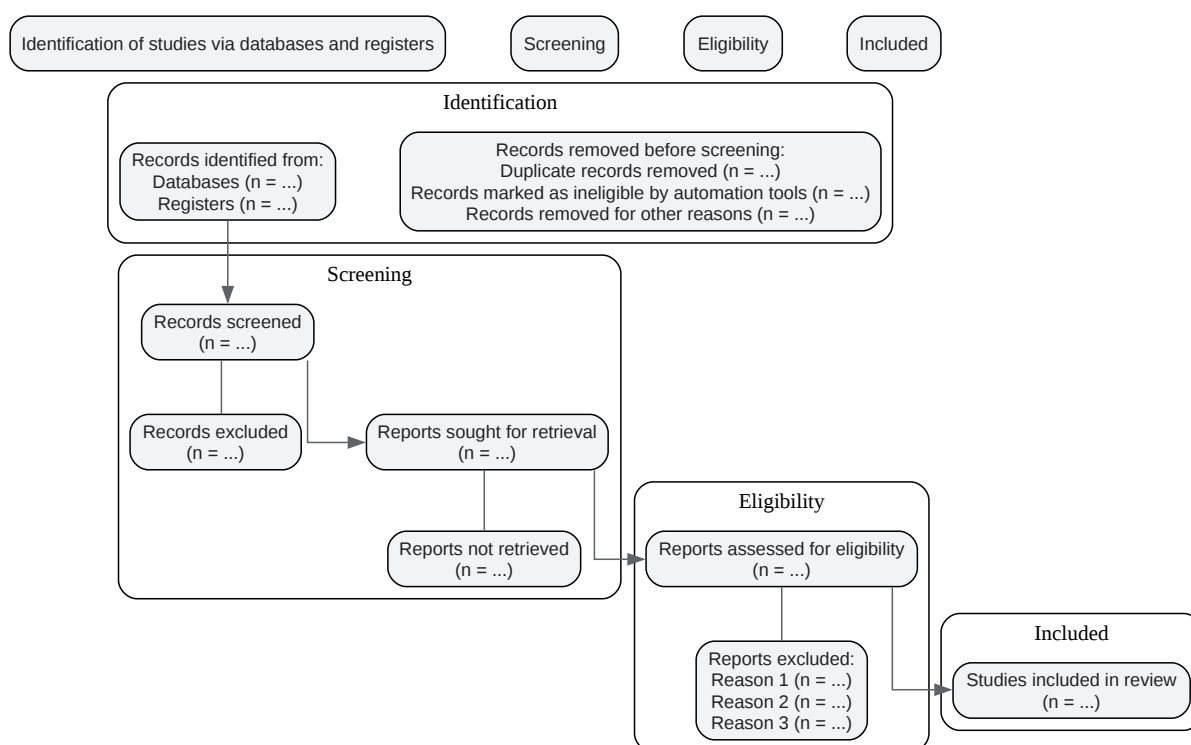
- Evaluated the association between PPI use and hypomagnesemia.
- Reported effect estimates such as odds ratios (ORs) or risk ratios (RRs), or provided data for their calculation.[1]

Statistical Analysis: The meta-analyses calculated pooled effect sizes using random-effects models to account for anticipated heterogeneity between studies.[1][4][8] Heterogeneity was typically assessed using Cochran's Q test and the I^2 statistic.[1]

Visualizations

Experimental Workflow

The following diagram illustrates a standard PRISMA (Preferred Reporting Items for Systematic Reviews and Meta-Analyses) flow diagram, representing the typical workflow of the summarized meta-analyses.

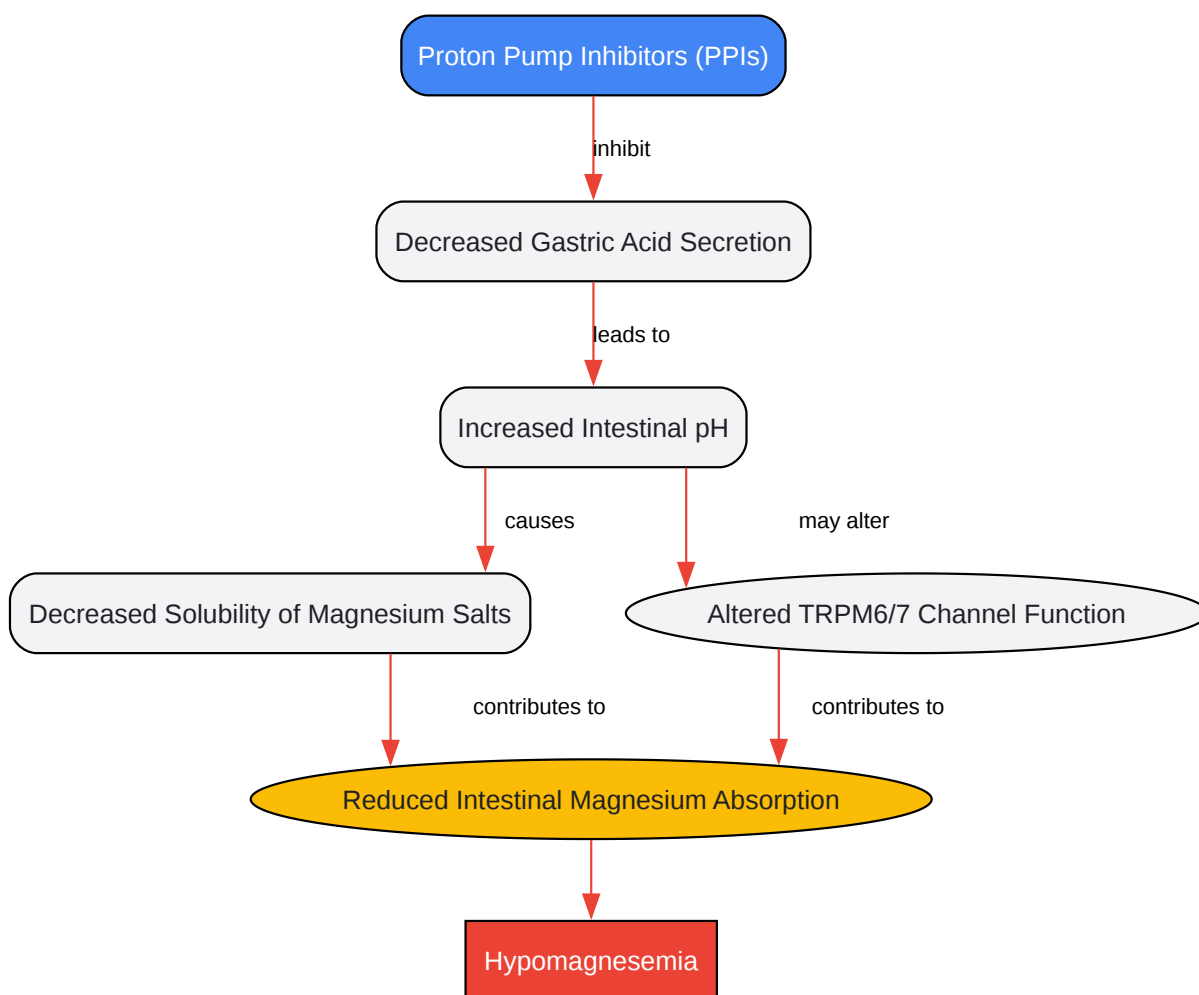


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Caption: PRISMA flow diagram illustrating the study selection process in a systematic review and meta-analysis.

Proposed Signaling Pathway for PPI-Induced Hypomagnesemia

The leading hypothesis for PPI-induced hypomagnesemia centers on the impairment of intestinal magnesium absorption. The following diagram depicts the proposed mechanism.



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Caption: Proposed mechanism of PPI-induced hypomagnesemia through reduced intestinal magnesium absorption.

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- To cite this document: BenchChem. [Meta-Analysis of Proton Pump Inhibitors and Hypomagnesemia Risk: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b194797#meta-analysis-of-proton-pump-inhibitors-and-hypomagnesemia-risk]

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